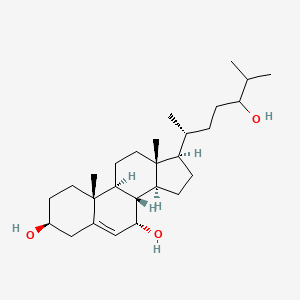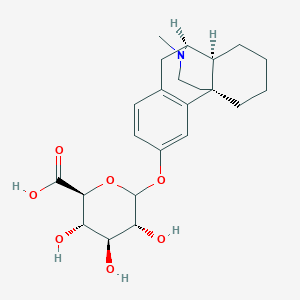
dextrorphan O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrorphan O-glucosiduronic acid is a glucosiduronic acid derived from dextrorphan. It derives from a dextrorphan.
Aplicaciones Científicas De Investigación
Pharmacokinetics in Animal Models
A study by Corado et al. (2017) explored the metabolism and pharmacokinetics of dextromethorphan and its major metabolites, including dextrorphan O-glucuronide, in horses. They found that dextromethorphan was primarily eliminated as the O-demethylated metabolite, dextrorphan, and identified several additional metabolites in the urine, including novel hydroxy-dextrorphan metabolites in both free and glucuronidated forms (Corado, McKemie, & Knych, 2017).
Metabolic Activity Assessment
Chládek et al. (2000) used dextrorphan, the metabolite of dextromethorphan, to assess in vivo activity of cytochrome P450 2D6 (CYP2D6). This study helps in understanding metabolic ratios in plasma and urine and their relationship with dextrorphan glucuronides (Chládek, Zimová, Beránek, & Martínková, 2000).
Neuroprotective Properties
Dextrorphan has been studied for its neuroprotective properties. Choi (1987) found that dextrorphan, at certain concentrations, can attenuate glutamate neurotoxicity in murine neocortical cell cultures. This suggests potential clinical therapeutic utility for certain neurological diseases (Choi, 1987).
Role in Human Medicine
The study by Duché et al. (1993) investigated dextromethorphan O-demethylation and dextrorphan glucuronidation in a French population, offering insights into the oxidative phenotype and UDP-glucuronyltransferase(s) capacities in humans (Duché, Querol-Ferrer, Barré, Mésangeau, & Tillement, 1993).
Analytical Techniques for Detection
Gillilan et al. (1980) developed a high-pressure liquid chromatographic method for determining dextrorphan in human plasma. This method aids in the precise and reproducible detection of dextrorphan, enhancing its applicability in clinical and pharmacological studies (Gillilan, Lanman, & Mason, 1980).
Stroke Treatment Research
Albers et al. (1995) examined dextrorphan hydrochloride, a noncompetitive N-methyl-D-aspartate antagonist, in patients with acute stroke. Their research contributes to understanding the potential of dextrorphan in treating neurological conditions like stroke (Albers, Atkinson, Kelley, & Rosenbaum, 1995).
Propiedades
Nombre del producto |
dextrorphan O-glucuronide |
|---|---|
Fórmula molecular |
C23H31NO7 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1 |
Clave InChI |
YQAUTKINOXBFCA-DCWOAAMISA-N |
SMILES isomérico |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



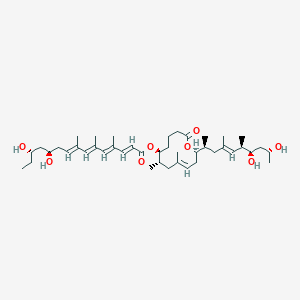

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)
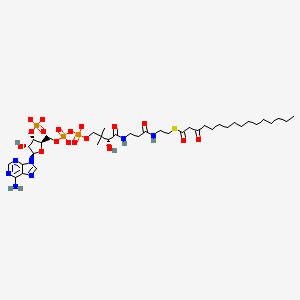

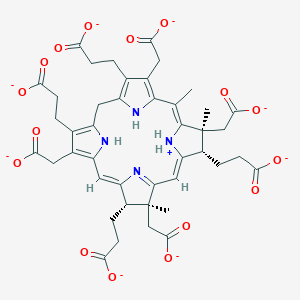

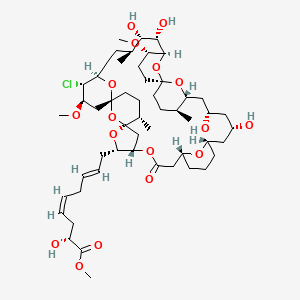
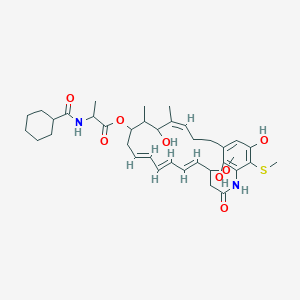
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)
